molecular formula C6F6N4S3 B6301920 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] CAS No. 2301856-18-6

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]

Cat. No. B6301920
CAS RN: 2301856-18-6
M. Wt: 338.3 g/mol
InChI Key: DXQRUVGYTCQZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] (TFTD) is an organic compound that has been used in a variety of scientific research applications. It is a trifluoromethylated thiadiazole derivative that has been found to have a number of advantageous properties, including increased solubility, increased stability, and improved reactivity. TFTD has been used in a variety of applications, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as a building block for the synthesis of a variety of organic compounds. In biochemistry, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In physiology, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as an inhibitor of the enzyme glutathione-S-transferase, which is involved in the detoxification of xenobiotics.

Mechanism of Action

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to act as an inhibitor of several enzymes, including acetylcholinesterase and glutathione-S-transferase. The mechanism of action of 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is not yet fully understood, but it is believed to involve the binding of the trifluoromethyl group to the active site of the enzyme, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to have a number of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of acetylcholinesterase and glutathione-S-transferase, as well as to have antioxidant activity. In vivo, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to reduce inflammation and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of stability. It is also highly soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to using 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] in laboratory experiments. It is relatively expensive, and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] in scientific research. One potential direction is to further explore its mechanism of action, as this could lead to the development of more effective inhibitors of enzymes. Another potential direction is to explore its potential applications in drug discovery, as it has already been shown to have inhibitory activity against a number of enzymes. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective methods for its preparation.

Synthesis Methods

5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] can be prepared via a number of methods, including the reaction of thioamides with trifluoromethyl iodide in the presence of a base. This reaction is carried out in a polar solvent, such as dimethylformamide (DMF), and the product can be purified by recrystallization. Other methods of synthesis include the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with thioamides or thioacids, as well as the reaction of trifluoromethyl halides with thioamides.

properties

IUPAC Name

3-(trifluoromethyl)-5-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F6N4S3/c7-5(8,9)1-13-3(18-15-1)17-4-14-2(16-19-4)6(10,11)12
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQRUVGYTCQZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)SC2=NC(=NS2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F6N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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